N-[(4-甲苯基)甲基]-6-(8-氧代-6-硫代次亚甲基-5H-[1,3]二氧杂环[4,5-g]喹唑啉-7-基)己酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和反应性
该化合物参与苯基取代的 2-烷氧基(甲硫基)-1,2,4-三唑并[1,5-a]喹唑啉的合成和反应性,突出了其在通过与多功能亲核试剂相互作用开发新型衍生物中的作用。这说明了该化合物在化学合成中的多功能性,以及其创造具有多种生物活性的各种结构相关化合物的潜力 (R. Al-Salahi, 2010).
抗菌活性
研究探索了该化合物的衍生物的抗菌特性,特别是其对一系列革兰氏阳性菌和革兰氏阴性菌以及酵母菌和真菌的功效。这包括对新型 2-甲硫基-[1,2,4]三唑并[1,5-a]喹唑啉衍生物的研究,证明了这些化合物在开发新的抗菌剂中的潜力 (R. Al-Salahi et al., 2013).
药理学研究
已经进行了进一步的研究以探索衍生物的药理潜力,包括它们作为利尿剂和 H1 抗组胺剂的应用。这些研究揭示了显着的生物活性,表明该化合物在开发新的治疗剂中的潜力 (A. R. Maarouf et al., 2004); (V. Alagarsamy et al., 2008).
抗肿瘤和抗炎活性
甲硫基-三唑并喹唑啉衍生物的细胞毒性和抗炎活性也引起了人们的兴趣,某些化合物对肝细胞癌细胞显示出有希望的结果,并能抑制炎症介质。这强调了此类化合物在癌症治疗和炎症管理中的潜力 (R. Al-Salahi et al., 2013).
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine. This intermediate is then reacted with thioacetic acid to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide. Finally, this compound is reacted with 1-bromo-6-aminohexane to form the desired product.", "Starting Materials": [ "4-methylbenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline", "thioacetic acid", "1-bromo-6-aminohexane" ], "Reaction": [ "4-methylbenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine.", "N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine is then reacted with thioacetic acid in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide.", "Finally, N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide is reacted with 1-bromo-6-aminohexane in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS 编号 |
688053-74-9 |
分子式 |
C23H25N3O4S |
分子量 |
439.53 |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
InChI 键 |
MBVSYAROCGAGSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。